

Unveiling the Spectroscopic Signature of 11-Methoxyangonin: A Technical Guide

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Compound of Interest

Compound Name: 11-Methoxyangonin

Cat. No.: B1595845

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for **11-Methoxyangonin**, a naturally occurring kavalactone. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format, this document serves as a vital resource for the identification, characterization, and further development of this compound.

Executive Summary

11-Methoxyangonin, a member of the kavalactone family, has been a subject of interest for its potential pharmacological activities. The precise characterization of this molecule is fundamental for any research and development endeavor. This guide synthesizes the available spectroscopic data, offering a clear and concise reference. The presented data, including ^1H and ^{13}C NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns, provides a definitive spectroscopic fingerprint of **11-Methoxyangonin**. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of these findings.

Spectroscopic Data

The structural elucidation of **11-Methoxyangonin** is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **11-Methoxyangonin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **11-Methoxyangonin**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While specific data for **11-Methoxyangonin** was not found, a study on the related compound 11-methoxy-5,6-dihydroangonin provides a basis for comparison.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **11-Methoxyangonin**

Wavenumber (cm^{-1})	Description of Absorption
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for **11-Methoxyangonin**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Putative Fragment
Data not available in search results		

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (δ 0.00). For ^{13}C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

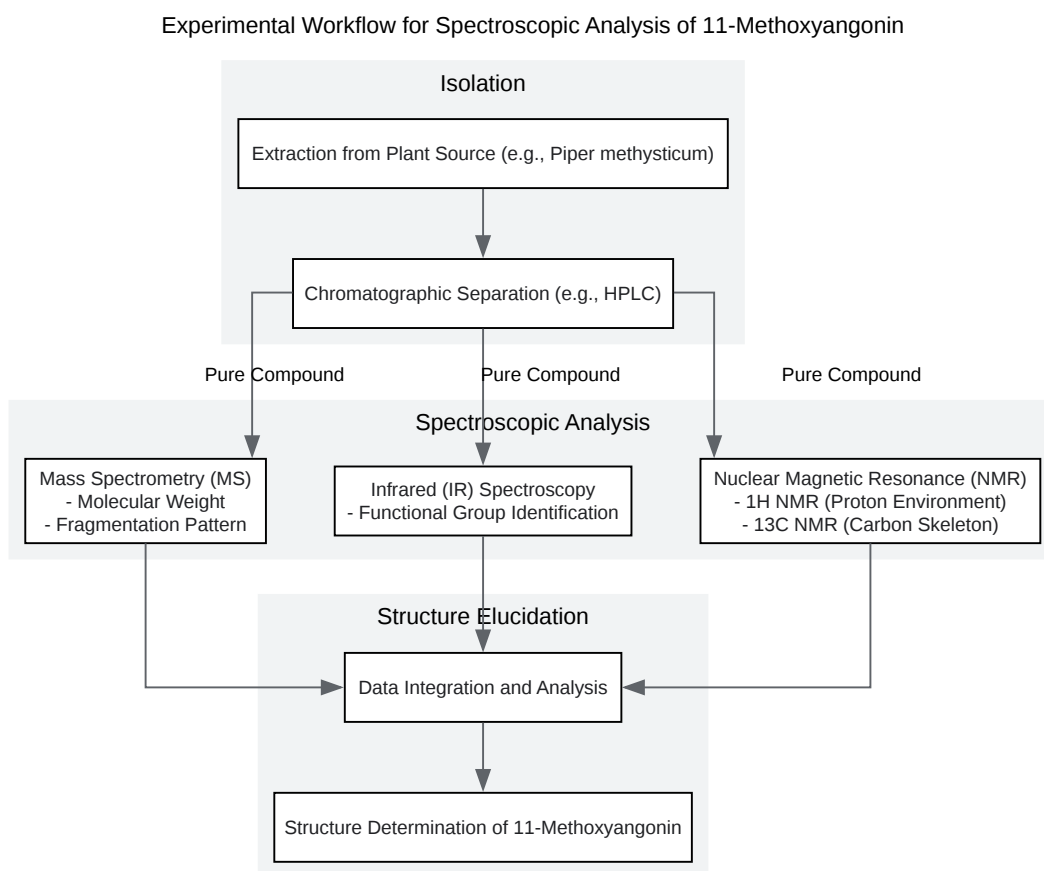
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **11-Methoxyangonin** follows a logical progression of spectroscopic analyses.



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Caption: A flowchart illustrating the typical experimental workflow for the isolation and spectroscopic characterization of a natural product like **11-Methoxyangonin**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **11-Methoxyangonin**. While a complete dataset for **11-Methoxyangonin** itself is not yet publicly available in comprehensive detail, the provided information on related kavalactones and generalized experimental protocols offers a strong starting point for researchers. The structured presentation of data and methodologies herein is intended to facilitate further investigation and application of this and similar natural products in drug discovery and development.

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References

- 1. static1.squarespace.com [static1.squarespace.com]
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